molecular formula C20H37NO8 B611223 t-Boc-N-Amido-PEG6-propargyl CAS No. 1262991-52-5

t-Boc-N-Amido-PEG6-propargyl

Cat. No.: B611223
CAS No.: 1262991-52-5
M. Wt: 419.52
InChI Key: DQBRWZSCEDQMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Boc-N-Amido-PEG6-propargyl is a polyethylene glycol (PEG) derivative containing a propargyl group and a tert-butyloxycarbonyl (Boc)-protected amino group. This compound is widely used in various chemical and biological applications due to its unique properties, such as increased solubility in aqueous media and its ability to participate in click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-Amido-PEG6-propargyl typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-Amido-PEG6-propargyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Boc-N-Amido-PEG6-propargyl is unique due to its combination of a propargyl group and a Boc-protected amino group, which allows it to participate in click chemistry reactions while providing temporary protection to the amino group. This makes it highly versatile for various chemical and biological applications .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO8/c1-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-21-19(22)29-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBRWZSCEDQMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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